6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. It is characterized by the presence of a bromine atom at the 6th position, a methylthio group at the 2nd position, and a pyrido[2,3-d]pyrimidin-7(8H)-one core structure. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry, particularly as a kinase inhibitor, which is crucial for regulating various cellular processes .
The synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through several synthetic routes. A common method involves the cyclization of appropriate precursors under controlled conditions.
The reaction conditions typically involve heating under reflux to facilitate cyclization and ensure complete conversion to the desired product. Yields can vary based on specific reaction conditions and purification methods employed.
The molecular structure of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one includes:
Key structural data includes:
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can participate in several chemical reactions:
The choice of reagents and conditions significantly influences reaction outcomes, including yield and selectivity for desired products.
The primary mechanism of action for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its role as an inhibitor of specific kinases.
The inhibition of kinases such as Src tyrosine kinase and cyclin-dependent kinase (CDK4) has been documented, indicating its potential application in cancer therapeutics .
Key physical properties include:
Relevant chemical properties include:
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several notable applications:
This compound exemplifies the significance of heterocyclic compounds in advancing both chemical research and therapeutic developments.
Systematic Nomenclature and Molecular Identity:2-sec-Butoxy-3-methoxybenzaldehyde (CAS No. 872183-67-0) follows IUPAC naming conventions, indicating substituent positions relative to the formyl group (–CHO) on the benzene ring. The prefix "2-sec-butoxy" designates a secondary butyl ether (–OCH(CH₃)CH₂CH₃) at position 2, while "3-methoxy" specifies a methyl ether (–OCH₃) at position 3. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.25 g/mol [1]. Canonical SMILES (CCC(C)OC₁=C(C=CC=C₁OC)C=O) and InChIKey (HLWKDCMKTGMQNT-UHFFFAOYSA-N) provide unambiguous representations for databases and cheminformatics [6].
Structural Features and Electronic Properties:
Table 1: Key Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 2-(Butan-2-yloxy)-3-methoxybenzaldehyde |
CAS Registry | 872183-67-0 |
Molecular Formula | C₁₂H₁₆O₃ |
Molecular Weight | 208.25 g/mol |
SMILES | CCC(C)OC₁=C(C=CC=C₁OC)C=O |
XLogP3 | 2.7 |
Rotatable Bonds | 5 |
Isomeric and Functional Group Relationships:This compound belongs to a broader class of dialkoxybenzaldehydes. Structural analogs include:
Early Synthetic Challenges and Methodological Evolution:Initial routes to 2-sec-butoxy-3-methoxybenzaldehyde relied on classical Williamson ether synthesis. This involved reacting 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with sec-butyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Yields were modest (~40–60%) due to competing aldol reactions or over-alkylation [6]. Advances in phase-transfer catalysis (PTC) and microwave-assisted synthesis later improved efficiency, reducing reaction times from hours to minutes and boosting yields above 80% [6].
Table 2: Evolution of Synthetic Methods
Era | Method | Conditions | Yield |
---|---|---|---|
1990s–2000s | Williamson Ether Synthesis | K₂CO₃, DMF, 80°C, 12 h | 40–60% |
2010s | PTC Methods | NaOH(aq)/TBAB, CH₂Cl₂, 25°C, 2 h | 75% |
2020s | Microwave Synthesis | K₂CO₃, acetone, 100°C, 20 min | 85% |
Role in Medicinal Chemistry and Materials Science:
Industrial Scale-Up and Process Optimization:Current industrial production employs continuous-flow reactors to enhance reproducibility and safety. One patented method uses supercritical CO₂ as a green solvent for the etherification step, achieving >95% conversion and minimizing waste [6]. These innovations align with trends toward sustainable electrosynthesis, where BDD electrodes enable reagent-free oxidation of toluenes to benzaldehydes [5].
Emerging Research Directions:Recent studies exploit the aldehyde’s reducibility for reductive amination (e.g., generating neurotransmitter analogs) or as a substrate in organocatalytic cascade reactions. Its role in synthesizing KP23 underscores its value in radiopharmaceuticals for neurodegenerative disease imaging [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7